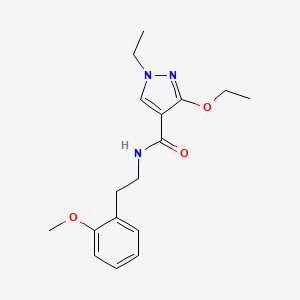

3-ethoxy-1-ethyl-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-ethoxy-1-ethyl-N-[2-(2-methoxyphenyl)ethyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-4-20-12-14(17(19-20)23-5-2)16(21)18-11-10-13-8-6-7-9-15(13)22-3/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRPAWVGUMMVCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NCCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-ethoxy-1-ethyl-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of 3-ethoxy-1-ethyl-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide can be described as follows:

- Molecular Formula : CHNO

- Functional Groups : Ethoxy group, methoxyphenethyl moiety, and carboxamide group.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 3-ethoxy-1-ethyl-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain pyrazole compounds demonstrated promising results against E. coli and Staphylococcus aureus .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. In particular, studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a series of pyrazole derivatives were tested in vivo for their ability to reduce carrageenan-induced edema in rats, showing significant anti-inflammatory effects comparable to standard drugs like ibuprofen .

Anticancer Activity

Pyrazole derivatives have been explored for their anticancer properties, particularly against various cancer cell lines. The compound's structure allows it to interact with key enzymes involved in tumor growth. Research has indicated that some pyrazole compounds inhibit BRAF(V600E) and EGFR pathways, which are crucial in cancer progression .

The biological activity of 3-ethoxy-1-ethyl-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide may be attributed to its ability to modulate enzyme activity and cytokine production. Molecular docking studies suggest that the compound can bind effectively to biological targets, influencing cellular signaling pathways related to inflammation and cell proliferation .

Research Findings and Case Studies

Several studies have evaluated the biological effects of pyrazole derivatives:

| Study | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| Selvam et al. (2014) | 3-substituted phenyl-pyrazoles | Anti-inflammatory | Showed up to 78% inhibition of edema at 10 µM |

| Burguete et al. (2015) | Pyrazole derivatives | Antimicrobial | Effective against MTB strain H37Rv with 98% inhibition |

| Bandgar et al. (2016) | Thiocarbamoyl pyrazoles | MAO-B inhibition | High activity against MAO isoforms |

Q & A

What are the common synthetic routes for 3-ethoxy-1-ethyl-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide, and how are the products characterized?

Level: Basic

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization of the carboxamide and ethoxy groups. A general approach includes:

- Step 1: Condensation of hydrazine derivatives with β-ketoesters to form the pyrazole ring.

- Step 2: Introduction of the ethoxy group via nucleophilic substitution or esterification.

- Step 3: Coupling the pyrazole-4-carboxylic acid derivative with 2-methoxyphenethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Characterization Methods:

- Spectroscopy: IR confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). ¹H-NMR identifies substituent patterns (e.g., ethoxy CH₂CH₃ protons at δ 1.2–1.4 ppm) .

- Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns .

- Elemental Analysis: Ensures >95% purity by matching calculated vs. observed C, H, N percentages .

What in vitro assays are typically employed to evaluate the biological activity of this compound?

Level: Basic

Answer:

Common assays focus on target-specific interactions and phenotypic effects:

- Enzyme Inhibition Assays: Measure IC₅₀ values against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity).

- Receptor Binding Studies: Radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify affinity for GPCRs or ion channels .

- Anti-inflammatory Activity: Inhibition of COX-1/COX-2 enzymes or TNF-α production in LPS-stimulated macrophages .

- Cytotoxicity Screening: MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) to assess selective toxicity .

How can structure-activity relationship (SAR) studies be designed to optimize the ethoxy substituent's role in enhancing target binding affinity?

Level: Advanced

Answer:

SAR Design:

- Variation of Substituents: Synthesize analogs with methoxy, propoxy, or halogenated ethoxy groups to probe steric and electronic effects.

- Crystallography/Molecular Docking: Resolve X-ray structures of the compound bound to its target (e.g., a kinase) to identify key interactions. For example, the ethoxy group may occupy a hydrophobic pocket, as seen in similar pyrazole derivatives .

- Free Energy Calculations: Use MM-GBSA or alchemical free energy methods to predict ΔΔG changes upon substituent modification .

Experimental Validation:

- Compare IC₅₀ values across analogs in enzyme assays. A 2-fold increase in potency with a bulkier substituent suggests favorable van der Waals interactions .

What strategies resolve contradictory data on the compound's pharmacokinetic properties across different studies?

Level: Advanced

Answer:

Root-Cause Analysis:

- Solubility vs. Permeability: Use shake-flask assays (aqueous solubility) and PAMPA (permeability) to clarify if low bioavailability stems from poor solubility (common for carboxamides) .

- Metabolic Stability: Incubate with liver microsomes; if rapid clearance is observed, introduce metabolically stable groups (e.g., deuterated ethoxy) .

Data Harmonization:

- Standardize assay conditions (e.g., pH, serum protein content) to minimize variability. For instance, serum albumin binding can artificially reduce free drug concentrations .

What computational methods predict the compound's interaction with biological targets?

Level: Advanced

Answer:

- Molecular Dynamics (MD) Simulations: Simulate binding to receptors (e.g., 100 ns trajectories) to assess stability of key hydrogen bonds (e.g., carboxamide with Asp93 in a kinase active site) .

- Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond acceptors, aromatic rings) using tools like Schrödinger's Phase. The ethoxy and methoxyphenethyl groups often align with hydrophobic pharmacophore elements .

- QSAR Models: Train regression models on analogs’ IC₅₀ data to predict activity based on descriptors like logP, polar surface area, and H-bond donors .

How can stability studies be designed to assess the compound's degradation under varying conditions?

Level: Advanced

Answer:

Forced Degradation Studies:

- Thermal Stability: Incubate solid samples at 40°C/75% RH for 4 weeks; analyze by HPLC for decomposition products (e.g., hydrolysis of the ethoxy group to hydroxyl) .

- Oxidative Stress: Expose to 3% H₂O₂; monitor carboxamide oxidation to nitro or amine derivatives via LC-MS .

- Photostability: Use ICH Q1B guidelines with UV light (320–400 nm); quantify degradation products like ring-opened pyrazoles .

Analytical Tools:

- UPLC-PDA for quantifying degradation impurities (>0.1% threshold).

- NMR to identify structural changes (e.g., loss of ethoxy protons) .

What analytical techniques ensure purity and structural integrity during synthesis?

Level: Basic

Answer:

- HPLC-DAD: Purity >98% confirmed using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .

- NMR Purity: Integrate proton signals to detect residual solvents (e.g., DMSO at δ 2.5 ppm) or unreacted intermediates .

- Elemental Analysis (EA): Deviation <0.4% for C, H, N indicates high purity .

How does the compound's logP value influence its cellular uptake, and what modifications can improve it?

Level: Advanced

Answer:

- logP Measurement: Determine via shake-flask (octanol/water partition). A logP >3 (common for ethoxy-substituted pyrazoles) may reduce aqueous solubility, limiting uptake .

- Modifications:

- Introduce polar groups (e.g., morpholine) to lower logP.

- Prodrug strategies: Convert carboxamide to ester for better membrane permeability, with intracellular esterase activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.